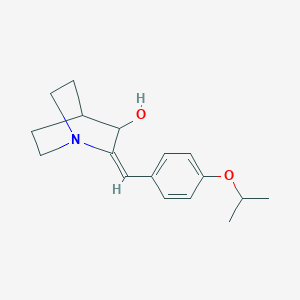

![molecular formula C19H22N4O4 B5501823 3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related diazaspiro and oxadiazole derivatives often involves cycloaddition reactions, as demonstrated by Chiaroni et al. (2000), who reported the [3+2] cycloaddition of methylenelactams with nitrones to obtain 5-oxa-2,6-diazaspiro derivatives (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000). Farag et al. (2008) described a regioselective synthesis approach for 1,2-diazaspiro[4.4]nona derivatives through cycloaddition of nitrilimides, highlighting the versatility of synthesis strategies for such compounds (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The structural analysis of spiro compounds often reveals unique conformations. For instance, the envelope conformations of isoxazolidine rings in certain spiro derivatives suggest that substituent positioning can significantly influence molecular geometry (Chiaroni et al., 2000). This principle is likely applicable to the analysis of 3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, suggesting that its molecular structure could be characterized by similar conformational features.

Chemical Reactions and Properties

The chemical behavior of diazaspiro and oxadiazole derivatives includes reactions under various conditions. For example, the synthesis of fenbufen-based oxadiazole derivatives demonstrates how functionalization can lead to compounds with significant biological activity, offering insights into potential reactions involving our target molecule (Husain et al., 2009).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Regioselective Synthesis of Diazaspiro Derivatives : Farag et al. (2008) demonstrated the synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition reactions. These derivatives were further processed to yield pyrazolecarbohydrazide derivatives, indicating the versatility of diazaspiro compounds in synthesizing complex molecules for potential pharmacological applications (Farag, Elkholy, & Ali, 2008).

Cycloaddition of Methylenelactams with Nitrones : Chiaroni et al. (2000) explored the cycloaddition reactions involving methylenelactams and nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. The study detailed the structural diversity achievable through cycloaddition, underscoring the potential of these reactions in generating novel compounds with varied biological activities (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Anticancer and Antidiabetic Applications

- Development of Spirothiazolidines Analogs : A study by Flefel et al. (2019) focused on the synthesis of spirothiazolidine derivatives, demonstrating significant anticancer and antidiabetic activities. This research highlights the potential therapeutic applications of spiro compounds, including those related to the queried chemical structure, in treating complex diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Dual Receptor Antagonist Properties

- N-isoxazolyl Biphenylsulfonamides as Dual Antagonists : Research by Murugesan et al. (2002) introduced a compound with dual angiotensin II and endothelin A receptor antagonist activities. This dual antagonistic action provides a novel approach for hypertension treatment, illustrating the broad therapeutic potential of compounds with complex structures like the one (Murugesan et al., 2002).

Antimicrobial Applications

- Antimicrobial Agents Based on Carbazole Derivatives : Bordei Telehoiu et al. (2020) developed novel antimicrobial agents by combining carbazole and 1,3,4-oxadiazole pharmacophores. Their findings demonstrate the antimicrobial efficacy of these compounds, suggesting potential applications for the queried compound in combating microbial infections (Bordei Telehoiu et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-7-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-13-5-3-4-6-14(13)17-20-15(27-21-17)7-8-16(24)23-10-9-19(12-23)11-22(2)18(25)26-19/h3-6H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUNDIKPVJVQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCC4(C3)CN(C(=O)O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

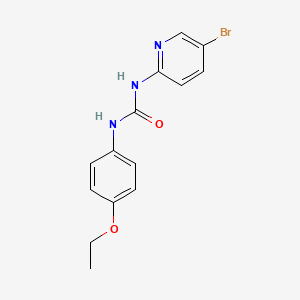

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

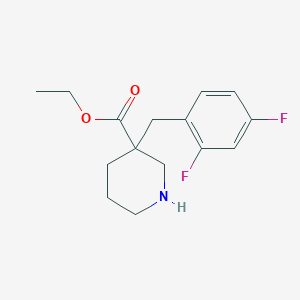

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)